molecular formula C16H10Br2O4 B11998496 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione CAS No. 77422-59-4

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione

Cat. No.: B11998496
CAS No.: 77422-59-4
M. Wt: 426.05 g/mol
InChI Key: PKHIPHBPAMPVCE-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and hydroxyl groups at the 1 and 4 positions on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of 1,4-dihydroxyanthracene-9,10-dione. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization or chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication . The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both bromomethyl and hydroxyl groups on the anthraquinone core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities, such as anticancer and antibacterial properties, further distinguish it from other similar compounds.

Properties

CAS No.

77422-59-4

Molecular Formula

C16H10Br2O4

Molecular Weight

426.05 g/mol

IUPAC Name

2,3-bis(bromomethyl)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H10Br2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H,5-6H2

InChI Key

PKHIPHBPAMPVCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)CBr)CBr)O

Origin of Product

United States

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